

Application Notes and Protocols for Immunohistochemistry using CI7PP08Fln

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Compound of Interest

Compound Name: CI7PP08Fln

Cat. No.: B15193476

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Immunohistochemistry (IHC) is a powerful technique that utilizes antibodies to visualize the localization and distribution of specific antigens within tissue sections, thereby preserving the tissue's morphology. This application note provides a detailed protocol for the use of **CI7PP08Fln**, a fictional fluorescently-labeled monoclonal antibody, for the detection of the hypothetical protein "Chrono-Initiator 7" (CI7) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is designed to provide a robust and reproducible method for researchers studying the role of CI7 in various biological processes and disease states.

Quantitative Data Summary

For optimal performance and consistent results, the following concentrations and incubation times have been validated.

Parameter	Recommended Condition	Range for Optimization
CI7PP08Fln Primary Antibody Dilution	1:250	1:100 - 1:500
Primary Antibody Incubation Time	1 hour at Room Temperature	30 min - 2 hours at RT or Overnight at 4°C
Secondary Antibody Dilution	Not Applicable (Direct Fluorophore Conjugate)	Not Applicable
Antigen Retrieval (HIER) Time	20 minutes	15 - 30 minutes
Blocking Time	1 hour	30 - 60 minutes

Experimental Protocols

This protocol outlines the key steps for performing fluorescent immunohistochemistry using the **CI7PP08Fln** antibody on FFPE tissue sections.

Materials and Reagents:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
- CI7PP08Fln** Monoclonal Antibody
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Phosphate-Buffered Saline (PBS)
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
- DAPI (4',6-diamidino-2-phenylindole) counterstain

- Antifade Mounting Medium
- Coplin jars
- Humidified chamber
- Fluorescence microscope

Pre-Protocol Preparations:

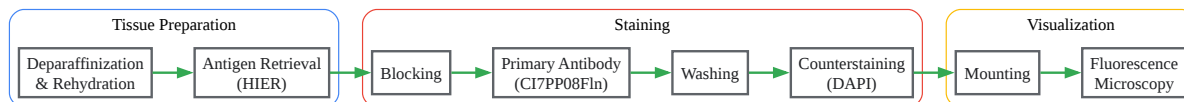
- Slide Preparation: Ensure FFPE tissue sections are properly adhered to positively charged slides.
- Reagent Preparation: Prepare all buffers and solutions as required. Dilute the **CI7PP08Fln** antibody to the desired concentration in blocking buffer.

Step-by-Step Staining Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene two times for 5 minutes each.[\[1\]](#)
 - Immerse slides in 100% ethanol two times for 3 minutes each.
 - Immerse slides in 95% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.
 - Rinse slides thoroughly with deionized water.
- Antigen Retrieval:
 - Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Antigen Retrieval Buffer and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.[\[2\]](#)[\[3\]](#)
 - Allow slides to cool to room temperature for 20-30 minutes.
 - Rinse slides with PBS three times for 5 minutes each.

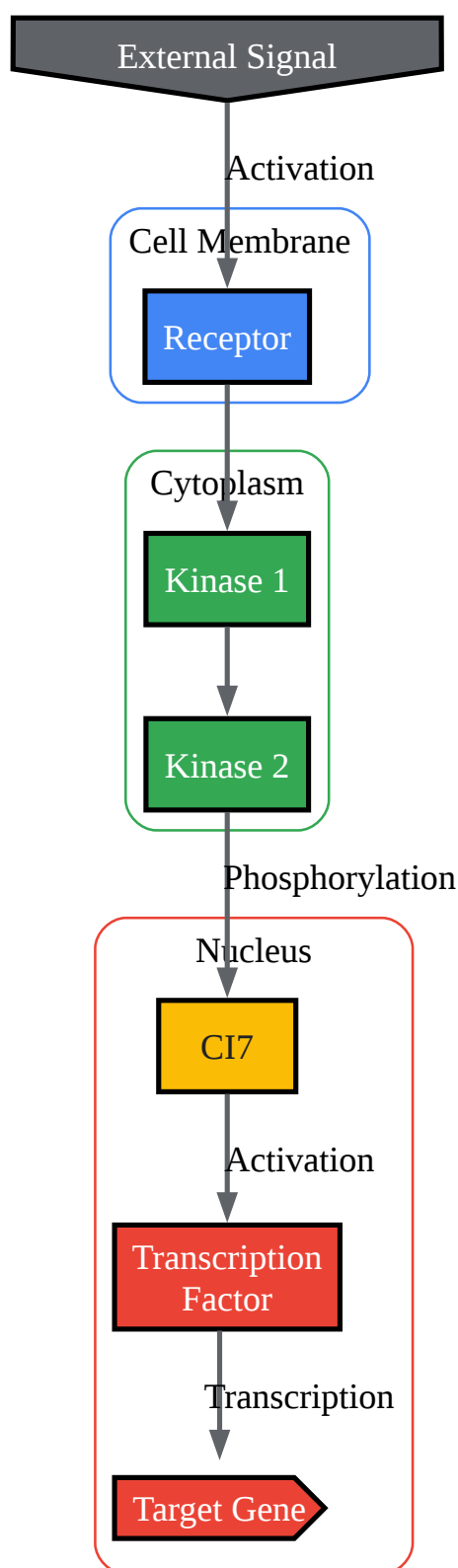
- Blocking:
 - Carefully wipe excess buffer from around the tissue section.
 - Apply Blocking Buffer to cover the tissue section and incubate in a humidified chamber for 1 hour at room temperature to prevent non-specific antibody binding.[\[3\]](#)[\[4\]](#)
- Primary Antibody Incubation:
 - Drain the blocking buffer from the slides without allowing the tissue to dry.
 - Apply the diluted **CI7PP08Fln** primary antibody to the tissue section.
 - Incubate in a humidified chamber for 1 hour at room temperature.[\[5\]](#)
- Washing:
 - Rinse slides with PBS three times for 5 minutes each to remove unbound primary antibody.
- Counterstaining:
 - Apply DAPI solution to the tissue section and incubate for 5-10 minutes at room temperature to stain the cell nuclei.[\[6\]](#)
 - Rinse slides with PBS.
- Mounting and Visualization:
 - Mount coverslips onto the slides using an antifade mounting medium.
 - Visualize the staining using a fluorescence microscope with the appropriate filters for the fluorophore on **CI7PP08Fln** and DAPI.

Diagrams



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Caption: Workflow for fluorescent immunohistochemistry using **CI7PP08Fln**.



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Caption: Hypothetical signaling pathway involving the CI7 protein.

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